Maltoheptaose hydrate 90

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

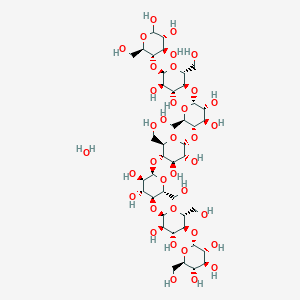

Maltoheptaose hydrate 90 is a maltooligosaccharide composed of seven glucose units. It is a mixture of oligosaccharides and monosaccharides, known for its effectiveness as a biocide and radiation absorber . The compound has a molecular formula of C₄₂H₇₄O₃₇ and a molecular weight of 1171 g/mol . It is primarily used in research and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Maltoheptaose hydrate can be synthesized through enzymatic processes involving cyclodextrin glucotransferase and cyclomaltodextrinase . The optimal conditions for this synthesis are a pH of 7.0 and a temperature of 30°C, with the presence of calcium ions. The sequential addition of these enzymes results in a higher conversion rate compared to simultaneous addition .

Industrial Production Methods: In industrial settings, maltoheptaose hydrate is produced using cyclodextrinase derived from Thermococcus species expressed in Bacillus subtilis . This method yields a high proportion of maltoheptaose, making it suitable for large-scale production. The specific activity of the enzyme is optimized at 90°C and pH 5.5, ensuring high substrate specificity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Maltoheptaose hydrate undergoes various chemical reactions, including:

Hydrolysis: Partial hydrolysis is used to prepare dextran ladders for cationic labeling of oligosaccharides.

Hydrogen Bond Formation: The compound can form hydrogen bonds, leading to the formation of alcohols in solution.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and specific enzymes under controlled pH and temperature conditions.

Hydrogen Bond Formation: Requires the presence of alcohols and appropriate solvents.

Major Products:

Dextran Ladders: Used in the study of oligosaccharides.

Alcohols: Formed through hydrogen bonding in solution.

Applications De Recherche Scientifique

Maltoheptaose hydrate has a wide range of applications in scientific research:

Chemistry: Used as a substrate for the preparation of heptulose-2-phosphate.

Biology: Serves as an activator of phosphorylase B, facilitating various biochemical reactions.

Industry: Utilized in the food, medicine, and cosmetics industries due to its moisturizing effect, film-forming properties, and radiation absorption capabilities

Mécanisme D'action

Maltoheptaose hydrate exerts its effects through several mechanisms:

Radiation Absorption: The compound absorbs microwaves and other forms of radiation, making it an effective radiation absorber.

Hydrogen Bond Formation: It forms hydrogen bonds, which can lead to the formation of alcohols in solution.

Enzyme Activation: Activates phosphorylase B, which is crucial for the preparation of heptulose-2-phosphate.

Comparaison Avec Des Composés Similaires

Maltohexaose: Composed of six glucose units.

Maltopentaose: Composed of five glucose units.

Maltotetraose: Composed of four glucose units.

Maltotriose: Composed of three glucose units.

Uniqueness: Maltoheptaose hydrate stands out due to its higher degree of polymerization, which provides unique properties such as lower osmotic pressure, higher viscosity, and better film-forming capabilities . These characteristics make it particularly valuable in applications requiring specific molecular interactions and stability.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36.H2O/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52;/h8-65H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUKDCVGFUMISC-VPMWRFTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74O37 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583490 |

Source

|

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1171.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-07-7 |

Source

|

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.